Ibandronic Acid-d3 Sodium Salt

描述

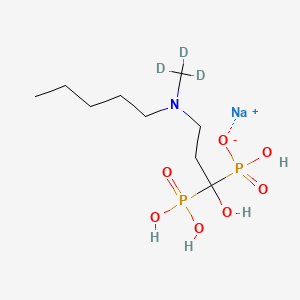

Ibandronic Acid-d3 Sodium Salt is a complex organophosphorus compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate typically involves the reaction of a phosphonate ester with an amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphinate group. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions ensures the scalability and efficiency of the production process .

化学反应分析

Types of Reactions

Ibandronic Acid-d3 Sodium Salt undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The phosphonate group can be reduced to form phosphine derivatives.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, phosphine derivatives, and substituted amines, depending on the specific reaction conditions and reagents used .

科学研究应用

Ibandronic Acid-d3 Sodium Salt has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

Medicine: It is investigated for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of bone diseases.

Industry: The compound is used in the development of new materials with unique properties.

作用机制

The mechanism of action of sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate involves its interaction with specific molecular targets. The hydroxy and phosphonate groups allow it to bind to enzymes and other proteins, inhibiting their activity. This inhibition can disrupt biochemical pathways, leading to therapeutic effects in the case of disease treatment .

相似化合物的比较

Similar Compounds

Hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate: This compound has a similar structure but differs in the substitution pattern on the amino group.

1,1-Bis(phosphonic acid): This compound shares the phosphonate groups but lacks the hydroxy and amino functionalities.

Uniqueness

Ibandronic Acid-d3 Sodium Salt is unique due to the presence of both hydroxy and phosphonate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

生物活性

Ibandronic Acid-d3 Sodium Salt is a deuterated form of ibandronic acid, a potent nitrogen-containing bisphosphonate primarily used in the treatment of osteoporosis and other bone-related conditions. This article delves into its biological activity, mechanisms of action, efficacy in clinical settings, and relevant case studies.

Overview of Ibandronic Acid

Ibandronic acid is known for its high potency in inhibiting bone resorption, primarily through its action on osteoclasts. It binds to hydroxyapatite in bone tissue, leading to a reduction in osteoclast activity and subsequent bone resorption. The deuterated form, Ibandronic Acid-d3, serves as a valuable tool for pharmacokinetic studies due to its distinct isotopic labeling which allows for precise tracking within biological systems.

The primary mechanism of action of ibandronic acid involves the inhibition of the mevalonate pathway, crucial for the synthesis of isoprenoid lipids necessary for osteoclast function. Specifically, it inhibits farnesyl pyrophosphate synthase, leading to apoptosis of osteoclasts and reduced bone resorption. The following table summarizes the comparative potency of various bisphosphonates:

| Bisphosphonate | Relative Potency |

|---|---|

| Etidronate | 1 |

| Tiludronate | 10 |

| Pamidronate | 100 |

| Alendronate | 100-500 |

| Ibandronate | 500-1000 |

| Risedronate | 1000 |

| Zoledronate | 5000 |

Pharmacokinetics

Ibandronic Acid-d3 has similar pharmacokinetic properties to its non-deuterated counterpart. Its bioavailability is approximately 0.63% when administered orally, with a half-life extending up to 157 hours. The compound exhibits a high volume of distribution (90-368 L), indicating extensive tissue binding and retention.

Case Study: Monthly vs. Daily Administration

A pivotal study compared the efficacy of monthly ibandronic acid administration versus daily regimens in postmenopausal women with osteoporosis. The results demonstrated that monthly doses (50 mg, 100 mg, and 150 mg) were at least as effective as daily doses (2.5 mg) in reducing vertebral fracture risk over one year. Notably, patients receiving higher monthly doses showed superior increases in lumbar spine bone mineral density (BMD) compared to those on daily regimens .

Table: Efficacy Results from Clinical Trials

| Treatment Regimen | Change in Lumbar Spine BMD (%) | Change in Hip BMD (%) | Adverse Events (%) |

|---|---|---|---|

| Daily (2.5 mg) | 3.9 | Not specified | Similar across groups |

| Monthly (50 mg) | 4.3 | Larger than daily | Similar across groups |

| Monthly (100 mg) | 4.1 | Larger than daily | Similar across groups |

| Monthly (150 mg) | 4.9 | Larger than daily | Similar across groups |

Safety Profile

Ibandronic Acid-d3 has been associated with various adverse effects typical of bisphosphonates, including gastrointestinal disturbances, hypocalcemia, and rare cases of osteonecrosis of the jaw. However, its therapeutic index is wide, allowing for safe administration even at higher doses without significant toxicity .

属性

IUPAC Name |

sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLBEOAZMZAZND-MUTAZJQDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22NNaO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857868 | |

| Record name | Sodium hydrogen {1-hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]-1-phosphonopropyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329834-28-7 | |

| Record name | Sodium hydrogen {1-hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]-1-phosphonopropyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。